1-Benzyl-4-methylpiperidin-3-amine dihydrochloride
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Overview
Description
1-Benzyl-4-methylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry.
Mechanism of Action
Target of Action
1-Benzyl-4-methylpiperidin-3-amine dihydrochloride is a related compound of Tofacitinib . It is primarily targeted towards Janus kinase 1 (JAK1), a type of enzyme that plays a crucial role in the signaling pathway for various cytokines and growth factors .
Mode of Action
The compound interacts with its target, JAK1, by selectively inhibiting its activity . This interaction results in the disruption of the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response .
Biochemical Pathways
By inhibiting JAK1, this compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
It is known that the compound should be stored under inert gas at 2-8°c .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the JAK-STAT signaling pathway . This can lead to changes in cell growth, differentiation, and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and individual patient characteristics can also potentially affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like toluene at a controlled temperature of around 35°C . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified using recrystallization techniques to obtain the desired dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Benzyl-4-methylpiperidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylpiperidin-3-amine: A closely related compound without the dihydrochloride form.
1-Benzyl-4-methylpiperidin-3-one: The ketone precursor used in the synthesis.
1-Benzyl-4-methylpiperidin-3-amine N-oxide: An oxidized derivative.
Uniqueness
1-Benzyl-4-methylpiperidin-3-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various synthetic and research applications. Its dihydrochloride form enhances its solubility and stability, making it more convenient for use in different experimental conditions.
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMEKSWEOMRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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